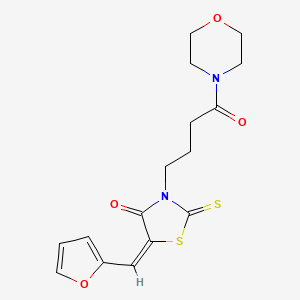

(E)-5-(呋喃-2-基亚甲基)-3-(4-吗啉-4-氧代丁基)-2-硫代噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

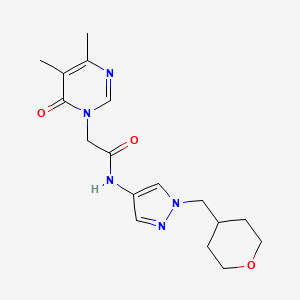

The compound "(E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one" is a member of the thiazolidinone class of molecules, which have been extensively studied for their potential therapeutic applications. Thiazolidinones are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The furan moiety within the compound structure is a common feature in many biologically active molecules and can contribute to the binding affinity and selectivity of the compound towards biological targets .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves a Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds. In the context of the compounds discussed in the provided papers, the Knoevenagel condensation is used to attach a furan moiety to the thiazolidinone core. Additionally, Suzuki-Miyaura cross-coupling reactions are employed to introduce various aryl groups, which can significantly affect the biological activity of the resulting compounds . The synthesis process is crucial as it allows for the generation of a diverse library of compounds for biological testing.

Molecular Structure Analysis

The molecular structure of thiazolidinones is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This core structure is often modified with various substituents that can enhance the molecule's interaction with biological targets. For instance, the presence of an electron-donating group on the aryl ring has been shown to play a dominant role in the anticancer properties of these compounds . Molecular docking analyses have revealed that certain thiazolidinone derivatives fit snugly into the hydrophobic cavity of HIV-1 gp41, suggesting a mechanism of action as HIV-1 fusion inhibitors .

Chemical Reactions Analysis

The chemical reactivity of thiazolidinone derivatives is influenced by the substituents attached to the core ring. The presence of electron-donating or withdrawing groups can affect the compound's ability to participate in various chemical reactions, including interactions with biological macromolecules. For example, the introduction of a trifluoromethyl phenyl group has been shown to enhance the inhibitory activity against HIV-1 mediated cell-cell fusion and gp41 six-helix bundle formation . The chemical properties of these compounds are therefore directly linked to their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, stability, and lipophilicity, are important determinants of their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular structure and can be fine-tuned through chemical synthesis to optimize the compounds for better drug-like characteristics. For instance, the introduction of a morpholino group could potentially affect the solubility and membrane permeability of the compound, thereby influencing its bioavailability and therapeutic efficacy .

科学研究应用

抗癌和抗血管生成特性

- 合成和抗癌作用:Chandrappa 等人 (2010) 的一项研究讨论了新型硫代噻唑烷-4-酮衍生物的合成,这些衍生物在小鼠肿瘤模型中显示出显着的抗癌和抗血管生成作用。发现这些化合物可以减少肿瘤体积、细胞数量并增加荷瘤小鼠的寿命,表明具有作为抗癌疗法的潜力(Chandrappa 等,2010)。

- 在人白血病细胞中的抗癌活性:Chandrappa 等人 (2009) 的另一项研究合成了硫代噻唑烷-4-酮的衍生物,并评估了它们在人白血病细胞中的细胞毒性。该研究发现,这些化合物表现出抗增殖活性和诱导白血病细胞凋亡(Chandrappa 等,2009)。

分子和结构研究

- 分子和固态结构分析:Rahmani 等人 (2017) 对相关噻唑烷-4-酮化合物进行了分子和固态结构研究。该研究涉及 X 射线粉末衍射和密度泛函理论 (DFT) 分析,提供了对这些化合物的分子结构和相互作用的见解(Rahmani 等,2017)。

抗菌活性

- 唑类衍生物的设计和合成:Başoğlu 等人 (2013) 的一项研究重点是从呋喃-2-碳酰肼合成唑类衍生物,其中包括一种类似于 (E)-5-(呋喃-2-基亚甲基)-3-(4-吗啉-4-氧代丁基)-2-硫代噻唑烷-4-酮的化合物。这些化合物对各种微生物表现出抗菌活性(Başoğlu 等,2013)。

抗纤维化和抗癌作用

- 氨基/亚氨基噻唑烷酮的抗纤维化和抗癌作用:Kaminskyy 等人 (2016) 合成了氨基(亚氨基)噻唑烷酮衍生物,并评估了它们的抗纤维化和抗癌活性。这项研究表明,某些衍生物表现出高抗纤维化活性,并且具有类似于已知抗纤维化药物的作用(Kaminskyy 等,2016)。

属性

IUPAC Name |

(5E)-5-(furan-2-ylmethylidene)-3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c19-14(17-6-9-21-10-7-17)4-1-5-18-15(20)13(24-16(18)23)11-12-3-2-8-22-12/h2-3,8,11H,1,4-7,9-10H2/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMGNSIESQMZNZ-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(furan-2-ylmethylene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-iodo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3011460.png)

![Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011462.png)

![N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3011468.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B3011470.png)

![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)

![(1S,5S)-2-Azabicyclo[3.2.0]heptane](/img/structure/B3011480.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011482.png)